3-(2-Bromoethoxy)-5-chloropyridine
Description
3-(2-Bromoethoxy)-5-chloropyridine (CAS: Not explicitly provided; molecular formula: C₇H₇BrClNO, molecular weight: 236.50 g/mol) is a halogenated pyridine derivative featuring a bromoethoxy (–OCH₂CH₂Br) substituent at position 3 and a chlorine atom at position 5 . Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and reactive alkyl halide (bromoethoxy) groups, making it a versatile intermediate in pharmaceuticals and agrochemical synthesis.
Properties
IUPAC Name |
3-(2-bromoethoxy)-5-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVWYTOVXLIRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-5-chloropyridine typically involves the nucleophilic substitution reaction of 3-hydroxy-5-chloropyridine with 2-bromoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 3-(2-azidoethoxy)-5-chloropyridine, 3-(2-thioethoxy)-5-chloropyridine, and 3-(2-aminoethoxy)-5-chloropyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 3-(2-ethoxy)-5-chloropyridine.
Scientific Research Applications
3-(2-Bromoethoxy)-5-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as liquid crystals and polymers, due to its halogenated structure.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)-5-chloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromoethoxy group acts as a leaving group, allowing the introduction of various functional groups into the pyridine ring. This reactivity is exploited in the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Bromo-chloropyridines exhibit varied melting points influenced by substituent symmetry. For example, 5-Bromo-2-chloropyridine (CAS 53939-30-3) melts at 70–72°C , whereas 3-Bromo-2-chloropyridine (CAS 52200-48-3) has a lower mp of 52–57°C due to reduced crystallinity .
- Solubility : Ethoxy and benzyloxy groups (e.g., in 3-Bromo-5-ethoxypyridine ) enhance organic solubility compared to bromoethoxy derivatives, which may require polar aprotic solvents .
Biological Activity
3-(2-Bromoethoxy)-5-chloropyridine, with the CAS number 1018974-74-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and its implications in pharmacology.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a chlorine atom, which are known to influence its reactivity and biological activity. The presence of the bromoethoxy group may enhance solubility and bioavailability, making it a candidate for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated pyridines have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism often involves the inhibition of bacterial protein synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Nitrothiophene derivative | Staphylococcus aureus | 2 µg/mL |
| 5-Oxopyrrolidine derivative | Klebsiella pneumoniae | 0.9 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of pyridine derivatives has been documented, particularly regarding their ability to induce apoptosis in cancer cells. Studies have shown that certain compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) at concentrations comparable to standard chemotherapeutic agents like cisplatin .
Table 2: Anticancer Activity Against A549 Cells
| Compound Name | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|
| Compound A | 15 | Moderate cytotoxicity |
| Compound B | 10 | Low cytotoxicity |
| This compound | TBD | TBD |
The biological activity of this compound may stem from its ability to interact with specific molecular targets within microbial and cancerous cells. For antimicrobial activity, it is hypothesized that the compound disrupts cell wall synthesis or interferes with nucleic acid synthesis. In terms of anticancer effects, it may activate apoptotic pathways through mitochondrial dysfunction or inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study focused on the efficacy of chlorinated pyridine derivatives against resistant strains. The results indicated that these compounds could serve as templates for developing new antibiotics targeting resistant pathogens.
- Cytotoxicity Assessment : Research involving various pyridine derivatives demonstrated their cytotoxic effects on A549 cells, suggesting that modifications in the chemical structure could enhance selectivity towards cancer cells while minimizing damage to healthy cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
